Prochamazulene
Prochamazulene
Matricin, also known as prochamazulene, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Matricin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, matricin is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, matricin can be found in fats and oils, german camomile, herbs and spices, and tea. This makes matricin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
29041-35-8
VCID:
VC0150360
InChI:
InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3
SMILES:
CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C
Molecular Formula:
C17H22O5
Molecular Weight:
306.4 g/mol
Prochamazulene
CAS No.: 29041-35-8
Reference Standards
VCID: VC0150360
Molecular Formula: C17H22O5
Molecular Weight: 306.4 g/mol
CAS No. | 29041-35-8 |
---|---|
Product Name | Prochamazulene |
Molecular Formula | C17H22O5 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | (9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate |
Standard InChI | InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3 |
Standard InChIKey | SYTRJRUSWMMZLV-VQGWEXQJSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2[C@H](CC(=C3C=C[C@@]([C@@H]3[C@H]2OC1=O)(C)O)C)OC(=O)C |
SMILES | CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C |
Canonical SMILES | CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C |
Melting Point | 158-160°C |
Physical Description | Solid |
Description | Matricin, also known as prochamazulene, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Matricin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, matricin is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, matricin can be found in fats and oils, german camomile, herbs and spices, and tea. This makes matricin a potential biomarker for the consumption of these food products. |
Synonyms | matricin matricine |
PubChem Compound | 3483298 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume